[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
Description
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic ester-carbamate hybrid compound characterized by a phenylacetate backbone linked to a 3,5-dimethoxyphenyl carbamoyl group.
- Carbamoylation: Coupling of a carbamoyl chloride derivative (e.g., 3,5-dimethoxyphenyl isocyanate) with a hydroxyl-containing intermediate.
However, explicit biological data are absent in the evidence.
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)8-19(22)25-12-18(21)20-15-9-16(23-2)11-17(10-15)24-3/h4-7,9-11H,8,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBYIZAKOTZINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, a compound with the molecular formula and a molecular weight of approximately 343.37 g/mol, has garnered attention in recent research for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on current literature.
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 343.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators in metabolic pathways.
Potential Targets:
- Squalene Synthase Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit squalene synthase, an enzyme critical for cholesterol biosynthesis. Inhibition of this enzyme can lead to reduced cholesterol levels and may have implications in treating hypercholesterolemia .
- Farnesyl Diphosphate Synthase : The compound may also exhibit inhibitory effects on farnesyl diphosphate synthase, which plays a crucial role in the mevalonate pathway, impacting lipid synthesis and cellular signaling pathways .
Biological Activity
The biological activities associated with this compound include:
- Antitumor Activity : Studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties. The mechanism may involve apoptosis induction through the modulation of signaling pathways .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in conditions like arthritis and other inflammatory diseases .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent effect .
- Animal Models : In vivo experiments using rodent models have shown that administration of this compound led to a decrease in tumor growth and metastasis in models of breast cancer, supporting its potential as an antitumor agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs: carbamoyl esters , phenylacetate derivatives , and substituent variations . Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Key Findings :
Substituent Impact: Methoxy Groups: Compounds with 3,5-dimethoxy substituents (e.g., ) exhibit improved solubility in polar solvents compared to methyl- or chloro-substituted analogs . Carbamoyl vs. Halogen Effects: Chlorophenyl substituents () increase electrophilicity, favoring interactions with nucleophilic enzyme residues .
Synthetic Efficiency :
- Bi(OTf)₃-catalyzed cyclization () achieves high yields (>85%) for benzofuran analogs, suggesting applicability to the target compound’s synthesis .
- Multi-component reactions () offer modularity but may require rigorous purification for carbamoyl-spiro derivatives .
Biological Relevance :
- While docking studies (–5) are absent for the target compound, Glide’s XP scoring () has validated analogs with hydrophobic enclosures (e.g., methylphenyl groups) as promising candidates for protein-ligand binding .
Preparation Methods
Synthesis of [(3,5-Dimethoxyphenyl)carbamoyl]methanol
Esterification with 2-(4-Methylphenyl)acetyl chloride
-
Acid chloride preparation :
-
Coupling reaction :
Generation of 3,5-Dimethoxyphenyl Isocyanate
Carbamoylation of Methyl 2-(4-Methylphenyl)acetate
-
Reaction setup :
-
Workup : Column chromatography (silica gel, ethyl acetate/hexane 1:4).
-
Yield : 65–70%.
-
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Reaction Steps | 2 steps | 2 steps |
| Key Intermediate | Acid chloride | Isocyanate |
| Hazard Profile | Moderate (SOCl₂ handling) | High (phosgene usage) |
| Overall Yield | ~60% | ~55% |
| Scalability | Suitable for bulk synthesis | Limited by phosgene logistics |
Optimal Route : Pathway A offers superior safety and scalability despite marginally lower yields.
Critical Process Optimization Parameters
Solvent Selection
Temperature Control
Purification Strategies
-
Recrystallization : Diisopropyl ether effectively removes unreacted aniline derivatives.
-
Chromatography : Essential for isolating carbamate products in Pathway B.
Analytical Characterization Data (Projected)
| Technique | Expected Signal/Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.15 (d, 4-methylphenyl), 6.45 (s, dimethoxyphenyl), 4.60 (s, CH₂), 3.80 (s, OCH₃) |
| IR (cm⁻¹) | 1745 (ester C=O), 1680 (carbamate C=O), 1240 (C–O–C) |
| MS (ESI+) | m/z 401.2 [M+H]⁺ |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for [(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including carbamate formation and esterification. Key steps include:
- Coupling 3,5-dimethoxyaniline with a chloroacetyl intermediate under anhydrous conditions (e.g., DCM, 0–5°C) to form the carbamoyl moiety .
- Esterification with 2-(4-methylphenyl)acetic acid using DCC/DMAP as coupling agents .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water .
- Progress monitoring: Thin-layer chromatography (TLC) and H/C NMR for intermediate validation .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–3.9 ppm). C NMR confirms carbonyl (C=O, δ 170–175 ppm) and carbamate (δ 155–160 ppm) signals .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H]) .
- IR Spectroscopy : Stretching frequencies for amide (1650–1680 cm) and ester (1720–1740 cm) groups .
Q. How can researchers assess the compound’s purity and stability under storage conditions?
- Methodological Answer :
- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities (<1%) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
- Long-term stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester/carbamate groups .
Advanced Research Questions
Q. How can computational docking (e.g., Glide XP) predict this compound’s interactions with biological targets?
- Methodological Answer :
- Protein Preparation : Use Schrödinger Suite to optimize the target’s 3D structure (e.g., crystal structure from PDB), assign bond orders, and remove water molecules except those in binding pockets .
- Ligand Preparation : Generate low-energy conformers of the compound using OPLS4 force field .
- Docking Protocol : Glide XP mode with flexible ligand sampling. Key scoring terms include hydrophobic enclosure penalties and hydrogen-bonding rewards .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 4-methylphenyl vs. 4-ethoxyphenyl) and assay against standardized targets (e.g., kinase inhibition). Use ANOVA to identify statistically significant trends .
- Meta-analysis : Cross-reference datasets from PubChem and ChEMBL, applying exclusion criteria for low-purity samples or non-validated assays .
- Mechanistic Studies : Employ SPR (surface plasmon resonance) to measure binding kinetics (k/k) and confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
